Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
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Overview
Description
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-chloro-6-fluoroaniline with an appropriate aldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst to form the beta-carboline core. The final step involves esterification and hydrochloride salt formation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a beta-carboline core with chloro and fluoro substituents makes it a valuable compound for various research applications.
Biological Activity
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, HCl is a compound that belongs to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a beta-carboline core structure with a methyl ester and a chlorofluorophenyl substituent. The presence of these functional groups may influence its biological activity by modulating interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that beta-carboline derivatives exhibit significant anticancer properties. For instance, compounds related to beta-carbolines have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : Research shows that beta-carboline derivatives can activate apoptotic pathways in cancer cell lines. For example, ethyl β-carboline-3-carboxylate (β-CCE) has been shown to induce apoptosis in cervical cancer cells by increasing reactive oxygen species (ROS) levels and activating the p38/MAPK signaling pathway .
- Cytotoxicity : The cytotoxic effects of beta-carbolines often correlate with their ability to increase oxidative stress within cancer cells. The induction of ROS leads to mitochondrial dysfunction and subsequent cell death .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl β-carboline-3-carboxylate | SiHa (cervical cancer) | 10 | ROS induction, p38/MAPK activation |
Methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate | TBD | TBD | TBD |
Neuropharmacological Effects
Beta-carbolines are also known for their interactions with neurotransmitter systems. They can act as ligands for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in regulating mood and anxiety:
- Anxiolytic Effects : Some studies suggest that certain beta-carbolines can mitigate anxiety through their action on serotonin receptors. This activity may be beneficial in developing treatments for anxiety disorders .
The biological activity of methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate may involve several mechanisms:
- Oxidative Stress Modulation : The compound appears to influence oxidative stress levels within cells. Elevated ROS levels can lead to apoptosis in cancer cells while potentially providing neuroprotective effects in neuronal cells.
- Receptor Interaction : By binding to serotonin receptors, this compound may alter neurotransmitter release patterns, impacting mood and anxiety.
Case Studies
In a study examining the effects of various beta-carboline derivatives on different cancer cell lines:
Properties
Molecular Formula |
C19H17Cl2FN2O2 |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
methyl 1-(2-chloro-6-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H16ClFN2O2.ClH/c1-25-19(24)15-9-11-10-5-2-3-8-14(10)22-17(11)18(23-15)16-12(20)6-4-7-13(16)21;/h2-8,15,18,22-23H,9H2,1H3;1H |
InChI Key |
SXKSNYJBVSTOOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=C(C=CC=C3Cl)F)NC4=CC=CC=C24.Cl |
Origin of Product |
United States |
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